molecular formula C14H20F3N3O3S B2895582 N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide CAS No. 2379976-42-6

N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide

Cat. No.: B2895582
CAS No.: 2379976-42-6
M. Wt: 367.39
InChI Key: IQRVMZXTVKJXMT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. This is followed by the introduction of the piperidine moiety and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
  • 2,6-dichloro-N,N-dimethylpyridin-4-amine

Comparison: Compared to similar compounds, N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N,N-dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O3S/c1-19(2)24(21,22)20-8-6-11(7-9-20)10-23-13-5-3-4-12(18-13)14(15,16)17/h3-5,11H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRVMZXTVKJXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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